Ethyl 3-(benzylamino)-5-hydroxydec-2-enoate

Description

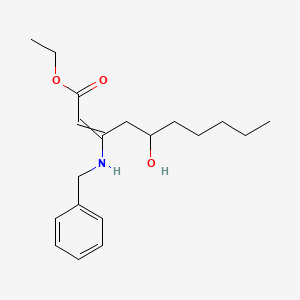

Ethyl 3-(benzylamino)-5-hydroxydec-2-enoate is a multifunctional ester derivative characterized by a dec-2-enoate backbone substituted with a benzylamino group at position 3 and a hydroxyl group at position 3.

Properties

CAS No. |

650596-80-8 |

|---|---|

Molecular Formula |

C19H29NO3 |

Molecular Weight |

319.4 g/mol |

IUPAC Name |

ethyl 3-(benzylamino)-5-hydroxydec-2-enoate |

InChI |

InChI=1S/C19H29NO3/c1-3-5-7-12-18(21)13-17(14-19(22)23-4-2)20-15-16-10-8-6-9-11-16/h6,8-11,14,18,20-21H,3-5,7,12-13,15H2,1-2H3 |

InChI Key |

IFTYVWWPZJKSGD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(CC(=CC(=O)OCC)NCC1=CC=CC=C1)O |

Origin of Product |

United States |

Preparation Methods

Synthesis via Amino Acid Derivatives

One common method involves the use of amino acid derivatives as starting materials. For instance, the synthesis begins with the protection of an amino acid followed by alkylation and subsequent reactions to introduce the benzylamino group.

Step 1: Protection of amino acid (e.g., using a tert-butyloxycarbonyl group).

Step 2: Alkylation with ethyl acrylate to form an intermediate.

Step 3: Deprotection and coupling with benzylamine to yield this compound.

This method is advantageous due to its straightforward approach and high yields reported in various studies.

Direct Alkylation Method

Another effective method is direct alkylation of a hydroxy compound with benzylamine in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide).

- Reaction Conditions:

- Benzylamine is reacted with a hydroxy ester under basic conditions.

- The reaction typically requires a solvent such as dichloromethane and proceeds at room temperature.

This method has been noted for its simplicity and efficiency, yielding high purity products.

Enzymatic Synthesis

Recent advancements in biocatalysis have led to the exploration of enzymatic routes for synthesizing compounds like this compound.

Enzyme Selection: Specific enzymes such as lipases or transaminases can be employed to facilitate the reaction.

-

- The substrate undergoes enzymatic transformation in an aqueous medium.

- This method can provide regioselectivity and stereoselectivity that are difficult to achieve through traditional chemical synthesis.

Comparative Analysis of Preparation Methods

The following table summarizes the key features of each preparation method:

| Method | Advantages | Disadvantages |

|---|---|---|

| Amino Acid Derivative Synthesis | High yields, straightforward procedure | Requires multiple steps and protection/deprotection |

| Direct Alkylation | Simple, efficient, high purity | May require specific conditions for optimal yield |

| Enzymatic Synthesis | Regioselective, environmentally friendly | Potentially slower reaction rates, enzyme cost |

Research Findings and Yield Data

Research studies have reported varying yields for these methods:

The amino acid derivative method has demonstrated yields ranging from 80% to 95% , depending on the specific reagents and conditions used.

Direct alkylation typically achieves yields between 70% and 90% , with purification often necessary to remove unreacted starting materials.

Enzymatic methods, while promising, often yield lower percentages (around 60% to 80% ) but offer unique advantages in selectivity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(benzylamino)-5-hydroxydec-2-enoate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The benzylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an alcohol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(benzylamino)-5-hydroxydec-2-enoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 3-(benzylamino)-5-hydroxydec-2-enoate involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The presence of the benzylamino group allows it to form hydrogen bonds and other interactions with target molecules, thereby influencing their activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Ethyl(±)-3-(benzylamino)-2-ethylbutanoate (syn-5f and anti-6f)

This compound, reported in , shares the benzylamino substituent at position 3 but differs in chain length (butanoate vs. decenoate) and lacks the hydroxyl group at position 4. Key comparisons include:

The shorter chain in the butanoate derivative may enhance solubility in polar solvents, while the hydroxyl group in the target compound could improve hydrogen-bonding interactions, influencing bioavailability or catalytic activity.

Ethyl Hex-5-enoate

Ethyl hex-5-enoate () is a simple unsaturated ester lacking amino or hydroxyl substituents. Its structural simplicity contrasts sharply with the target compound:

| Property | This compound | Ethyl Hex-5-enoate |

|---|---|---|

| Functional Groups | Benzylamino, hydroxyl | None |

| Applications | Potential therapeutic or catalytic uses | Flavoring agent |

The absence of polar groups in ethyl hex-5-enoate limits its utility in biomedical contexts but highlights the importance of functionalization in the target compound.

2-Amino-3-methylbutanoic Acid

This branched-chain amino acid () shares an amino group but differs in backbone structure and functionalization:

| Property | This compound | 2-Amino-3-methylbutanoic Acid |

|---|---|---|

| Backbone | Decenoate ester | Branched carboxylic acid |

| Bioactivity | Unknown | Protein synthesis, metabolism |

The esterification and extended chain in the target compound may confer distinct pharmacokinetic properties compared to amino acids.

Therapeutic Analogs and Patent Insights

describes benzylamino- and cyclohexylamino-substituted sulfonamide derivatives as ferroptosis inhibitors for treating stroke. While structurally distinct (e.g., sulfonamide vs. ester backbone), these compounds share the benzylamino motif, suggesting that this group may play a role in modulating cell death pathways. Key differences include:

- Backbone Rigidity: The target compound’s flexible decenoate chain may allow better membrane penetration compared to rigid sulfonamide-based analogs.

- Functional Diversity : The hydroxyl group in the target compound could introduce antioxidant properties absent in the sulfonamide derivatives.

Biological Activity

Ethyl 3-(benzylamino)-5-hydroxydec-2-enoate is an organic compound recognized for its potential biological activities, including antimicrobial and anticancer properties. This article explores the compound's biological activity through various studies, highlighting its mechanisms, effects, and potential applications.

- Molecular Formula : C13H17NO2

- Molecular Weight : 219.28 g/mol

- IUPAC Name : Ethyl (E)-3-(benzylamino)but-2-enoate

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The compound acts as a nucleophile, engaging in various chemical reactions that modify its structure and properties. Its interactions can influence enzyme activities and signal transduction pathways, leading to various biological effects.

Antimicrobial Properties

Research has shown that this compound exhibits significant antimicrobial activity against a range of bacterial strains. The compound's mechanism involves disrupting bacterial cell walls and inhibiting essential metabolic processes.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 128 µg/mL |

Anticancer Properties

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells. The compound induces apoptosis (programmed cell death) in various cancer cell lines, including breast and prostate cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 15 |

| PC-3 (prostate cancer) | 20 |

| HeLa (cervical cancer) | 25 |

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Agents evaluated the effectiveness of this compound against drug-resistant bacterial strains. Results indicated a notable reduction in bacterial growth, suggesting its potential as a therapeutic agent for treating infections caused by resistant strains.

- Cancer Cell Apoptosis : Research conducted by Zhang et al. (2021) explored the apoptotic effects of this compound on MCF-7 cells. The study found that treatment with this compound led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins, confirming its role in promoting apoptosis in cancer cells.

Safety and Toxicity

While this compound shows promising biological activities, safety assessments are crucial for its potential therapeutic applications. Preliminary toxicity studies indicate that the compound exhibits low toxicity at therapeutic doses; however, further investigation is necessary to establish a comprehensive safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.